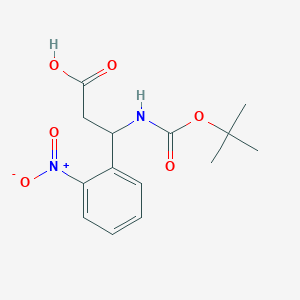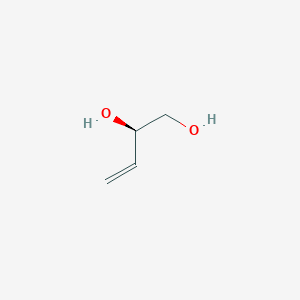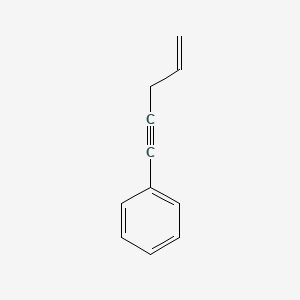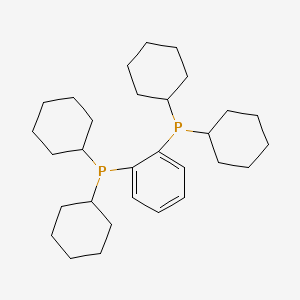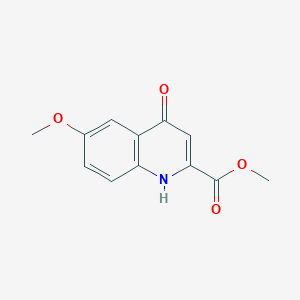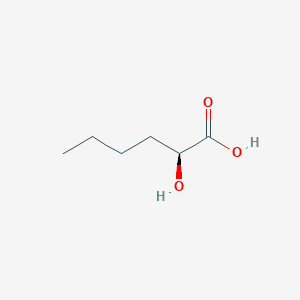
(2S)-2-hydroxyhexanoic acid
概述
描述
(2S)-2-Hydroxyhexanoic acid, also known as L-2-hydroxyhexanoic acid, is a chiral hydroxy acid with the molecular formula C6H12O3. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexanoic acid chain. It is an important intermediate in organic synthesis and has various applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions: (2S)-2-Hydroxyhexanoic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-oxohexanoic acid using chiral catalysts. Another method includes the enzymatic resolution of racemic mixtures of 2-hydroxyhexanoic acid using lipases .
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, such as fermentation using genetically modified microorganisms. These microorganisms are engineered to produce the desired enantiomer with high enantiomeric purity .
化学反应分析
Types of Reactions: (2S)-2-Hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-oxohexanoic acid.
Reduction: The carboxyl group can be reduced to form 2-hydroxyhexanol.
Esterification: Reaction with alcohols to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Esterification: Catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are employed.
Major Products:
Oxidation: 2-Oxohexanoic acid.
Reduction: 2-Hydroxyhexanol.
Esterification: Various esters depending on the alcohol used.
科学研究应用
(2S)-2-Hydroxyhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to understand enzyme specificity and kinetics.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of fine chemicals
作用机制
The mechanism of action of (2S)-2-hydroxyhexanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the carboxyl group can participate in ionic interactions with molecular targets, affecting various biochemical pathways .
相似化合物的比较
(2R)-2-Hydroxyhexanoic acid: The enantiomer of (2S)-2-hydroxyhexanoic acid.
2-Hydroxybutanoic acid: A shorter chain hydroxy acid.
2-Hydroxydecanoic acid: A longer chain hydroxy acid.
Comparison:
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other hydroxy acids.
属性
IUPAC Name |
(2S)-2-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNVHGFPZAZGA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70267-26-4 | |
| Record name | 2-Hydroxyhexanoic acid, (2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070267264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYHEXANOIC ACID, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43W9KLV3ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
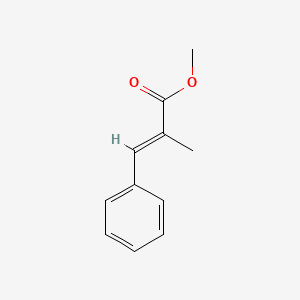
![2,3-bis[[(Z)-9,10-ditritiooctadec-9-enoyl]oxy]propyl (Z)-9,10-ditritiooctadec-9-enoate](/img/structure/B1609224.png)
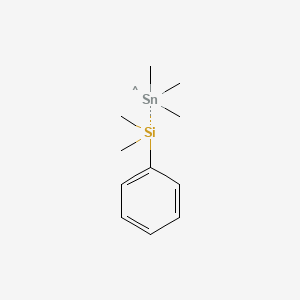
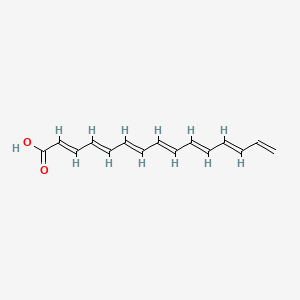

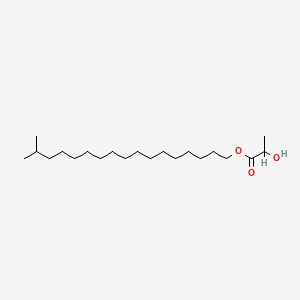
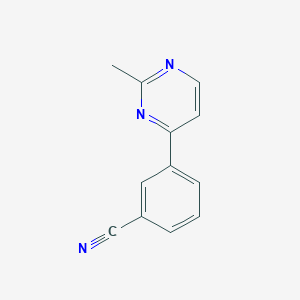
![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine](/img/structure/B1609232.png)
